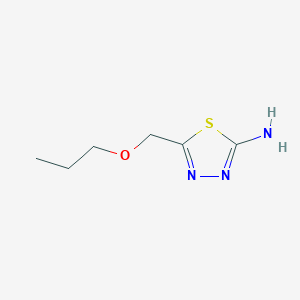

5-(Propoxymethyl)-1,3,4-thiadiazol-2-amine

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both sulfur and nitrogen atoms. The compound is officially designated as this compound, reflecting its fundamental thiadiazole ring structure with a propoxymethyl substituent at the 5-position and an amino group at the 2-position. The Chemical Abstracts Service registry number 1255147-52-4 provides unique identification within chemical databases and literature. The molecular formula C₆H₁₁N₃OS indicates the presence of six carbon atoms, eleven hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 173.24 grams per mole.

The systematic name construction begins with the core heterocyclic framework, the 1,3,4-thiadiazole ring, which represents a five-membered heterocycle containing one sulfur atom and two nitrogen atoms in specific positions. The numbering system for this ring places sulfur at position 1, with nitrogen atoms at positions 3 and 4, following standard heterocyclic nomenclature conventions. The propoxymethyl substituent at position 5 consists of a methylene bridge connecting the ring to a propoxy group, where the propoxy portion comprises a three-carbon chain terminated with an oxygen atom. The amino group at position 2 provides the basic character that defines this compound class and contributes significantly to its chemical reactivity patterns.

| Property | Value | Standard |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | This compound | International Union of Pure and Applied Chemistry |

| Chemical Abstracts Service Number | 1255147-52-4 | Chemical Abstracts Service |

| Molecular Formula | C₆H₁₁N₃OS | - |

| Molecular Weight | 173.24 g/mol | - |

| Simplified Molecular Input Line Entry System | CCCOCC1=NN=C(S1)N | - |

Crystal Structure Analysis and Molecular Geometry

The molecular geometry of this compound exhibits distinctive features characteristic of the thiadiazole scaffold, with specific geometric parameters influenced by the propoxymethyl substituent. The thiadiazole ring adopts a planar configuration, consistent with its aromatic character and the delocalization of π-electrons across the five-membered heterocycle. This planarity is maintained despite the presence of the bulky propoxymethyl group, which extends away from the ring plane to minimize steric interactions. The sulfur atom in the ring exhibits typical tetrahedral geometry when considering its lone pairs, while the nitrogen atoms display planar geometries consistent with their sp² hybridization states.

Computational studies utilizing density functional theory methods have provided detailed insights into the three-dimensional structure of this compound. The C-S bond lengths within the thiadiazole ring typically range from 1.72 to 1.75 Ångströms, while the C-N bonds measure approximately 1.32 to 1.35 Ångströms, reflecting their partial double-bond character due to aromaticity. The exocyclic C-N bond connecting the amino group to the ring exhibits a length of approximately 1.38 Ångströms, characteristic of an aromatic amine. The propoxymethyl substituent introduces conformational flexibility, with the methylene bridge allowing rotation that affects the overall molecular shape and potential intermolecular interactions.

Crystallographic analysis of related thiadiazole compounds has revealed important structural trends that can be extrapolated to this compound. Studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one have shown that thiadiazole derivatives can exhibit multiple independent molecules in the asymmetric unit, with all molecules maintaining planarity. The root mean square deviations from planarity typically range from 0.0063 to 0.0381 Ångströms for the core ring system, not including substituent atoms. These findings suggest that this compound likely maintains similar structural rigidity in its core framework while allowing conformational freedom in its propoxymethyl chain.

| Geometric Parameter | Value Range | Reference Compound |

|---|---|---|

| C-S Bond Length | 1.72-1.75 Å | General thiadiazoles |

| C-N Ring Bond Length | 1.32-1.35 Å | General thiadiazoles |

| Exocyclic C-N Bond | ~1.38 Å | Aromatic amines |

| Ring Planarity Deviation | 0.0063-0.0381 Å | 5-(trifluoromethyl) derivative |

| Molecular Weight | 173.24 g/mol | Target compound |

Comparative Analysis with Related 1,3,4-Thiadiazole Derivatives

The structural characteristics of this compound can be meaningfully compared with other members of the 1,3,4-thiadiazole family to understand structure-property relationships within this compound class. Comparative analysis with 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine reveals the impact of alkyl chain length on molecular properties. The methoxymethyl derivative, with molecular formula C₄H₇N₃OS and molecular weight 145.19 grams per mole, demonstrates how the additional ethylene unit in the propoxymethyl variant affects both steric bulk and lipophilicity characteristics. The propoxymethyl substituent provides enhanced hydrophobic character compared to its methoxymethyl analog, potentially influencing solubility profiles and biological membrane interactions.

Analysis of N-ethyl-5-(propoxymethyl)-1,3,4-thiadiazol-2-amine offers insights into the effects of N-alkylation on the amino group. This derivative, with molecular formula C₈H₁₅N₃OS and molecular weight 201.29 grams per mole, demonstrates how secondary amine formation alters both electronic properties and conformational possibilities. The additional ethyl group on the amino nitrogen provides increased steric hindrance and altered basicity compared to the primary amine in this compound, illustrating the sensitivity of thiadiazole properties to substituent modifications.

Further comparative analysis with 5-ethyl-1,3,4-thiadiazol-2-amine showcases the distinction between alkoxymethyl and simple alkyl substitution patterns. The ethyl derivative, with molecular formula C₄H₇N₃S and molecular weight 129.18 grams per mole, lacks the oxygen-containing functionality present in the propoxymethyl variant. This difference significantly impacts hydrogen bonding capabilities, with the propoxymethyl compound offering additional sites for intermolecular interactions through its ether oxygen atom. The comparative molecular weights demonstrate the progressive increase in molecular size within this series: ethyl (129.18) < methoxymethyl (145.19) < propoxymethyl (173.24) < N-ethyl-propoxymethyl (201.29) grams per mole.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 5-Ethyl-1,3,4-thiadiazol-2-amine | C₄H₇N₃S | 129.18 | Simple alkyl substitution |

| 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | C₄H₇N₃OS | 145.19 | Short alkoxymethyl chain |

| This compound | C₆H₁₁N₃OS | 173.24 | Extended alkoxymethyl chain |

| N-ethyl-5-(propoxymethyl)-1,3,4-thiadiazol-2-amine | C₈H₁₅N₃OS | 201.29 | N-alkylated variant |

The biological activity profiles of 1,3,4-thiadiazole derivatives demonstrate clear structure-activity relationships that inform the potential applications of this compound. Studies of various thiadiazole compounds have revealed that this scaffold exhibits diverse biological activities including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties. The specific substitution pattern in this compound, featuring both the propoxymethyl group and primary amino functionality, positions it within a structurally advantaged subset of the thiadiazole family for potential therapeutic applications.

Research into anticonvulsant activities of thiadiazole derivatives has shown that structural modifications significantly impact potency and selectivity. Compounds featuring amino groups at the 2-position of the thiadiazole ring, similar to this compound, have demonstrated promising anticonvulsant activity with reduced toxicity profiles compared to traditional treatments. The propoxymethyl substituent may contribute to enhanced bioavailability and brain penetration characteristics, making this compound particularly interesting for central nervous system applications. The comparative analysis reveals that this compound occupies a unique position within the thiadiazole family, combining structural features that may optimize both pharmacological activity and physicochemical properties for therapeutic development.

Structure

2D Structure

特性

IUPAC Name |

5-(propoxymethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-2-3-10-4-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQHGFLOLXILBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258603 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(propoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-52-4 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(propoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(propoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-(Propoxymethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant effects. The structural diversity of thiadiazole derivatives allows for modifications that can enhance their pharmacological properties.

Synthesis of this compound

The synthesis typically involves the reaction of appropriate precursors such as thiosemicarbazide with various aldehydes or ketones under acidic or basic conditions. The resulting compounds are characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, this compound has shown significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 30 μg/mL |

| Pseudomonas aeruginosa | 35 μg/mL |

| Aspergillus niger | 40 μg/mL |

These results indicate that this compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that thiadiazole derivatives possess anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 3.3 |

| A549 (Lung Cancer) | 22.5 |

| HeLa (Cervical Cancer) | 15.8 |

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. In animal models, compounds similar to this compound have demonstrated the ability to reduce inflammation markers significantly.

Case Studies

- Antitumor Activity in Mice : A study investigated the antitumor effects of a related thiadiazole derivative in mice bearing tumors. The compound was administered orally, resulting in a significant reduction in tumor size compared to control groups.

- In Vitro Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of bacteria and fungi. The results showed that certain modifications to the thiadiazole ring enhanced antibacterial activity.

類似化合物との比較

Pharmacological and Computational Insights

- Antitubercular Potential: GSK613 (), a thiadiazole-pyrazole hybrid, inhibits InhA in Mycobacterium tuberculosis, highlighting the scaffold’s versatility for infectious diseases .

- In Silico Predictions: Compound 11 () shows strong hydrogen bonding with SARS-CoV-2 targets, underscoring the utility of computational modeling in drug design .

準備方法

Conventional Synthetic Approaches

1.1. Reaction of Thiosemicarbazide with Carboxylic Acids

The classical method involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative bearing the propoxymethyl substituent. This reaction proceeds through cyclodehydration to form the thiadiazole ring.

- Typical conditions include heating the mixture in the presence of concentrated sulfuric acid or other dehydrating agents.

- The reaction is often carried out in ethanol or other suitable solvents.

- After completion, the reaction mixture is cooled, neutralized, and the product is isolated by filtration and recrystallization.

This method, while straightforward, often requires harsh acidic conditions and longer reaction times (up to 4 hours at 80–90°C) and may yield moderate to good product yields (~70-80%) depending on the substituent.

Solid-Phase Grinding Method with Phosphorus Pentachloride (PCl5)

According to Chinese patent CN103936691A, a highly efficient and economical method involves a solid-phase reaction:

- Thiosemicarbazide, the propoxymethyl carboxylic acid, and phosphorus pentachloride are added to a dry reaction vessel.

- The mixture is ground at room temperature until the reaction completes.

- The crude product is then treated with an alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized.

- This method features short reaction times, mild conditions, low equipment requirements, and high yields (above 91%).

- The process is low in toxicity due to the use of phosphorus pentachloride, which is less hazardous compared to POCl3.

Microwave-Assisted and Ultrasound-Assisted Methods

Several studies have explored alternative energy sources to accelerate the synthesis:

Microwave Irradiation: Using POCl3 or SOCl2 as catalysts, microwave irradiation significantly reduces reaction time to minutes (3-5 minutes) and improves yields (up to 90% with POCl3 catalyst). Reaction temperatures are controlled, and the method is efficient for various substituted thiadiazoles.

Ultrasound Irradiation: The reaction mixture of thiosemicarbazide and carboxylic acid with catalytic sulfuric acid is subjected to ultrasonic waves at about 80 °C for 30 minutes. This method offers moderate yields (~61%) and shorter reaction times compared to conventional heating.

Comparative Summary of Methods

| Method | Reaction Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional (Conc. H2SO4) | Heating at 80-90 °C, acidic medium | 4 hours | ~74-78 | Simple, moderate yield | Harsh conditions, longer time |

| One-Pot PPE | PPE as cyclodehydrating agent, <85 °C | Few hours | Good (varies) | Mild, no toxic reagents | Requires PPE availability |

| Solid-Phase Grinding (PCl5) | Room temperature grinding, dry vessel | Short (minutes to hours) | >91 | High yield, mild, simple post-processing | Use of PCl5 requires careful handling |

| Microwave-Assisted (POCl3) | Microwave irradiation, catalytic POCl3 | 3-5 minutes | Up to 90 | Very fast, high yield | Toxic catalyst, equipment needed |

| Ultrasound-Assisted (H2SO4) | Ultrasonic irradiation at 80 °C | 30 minutes | ~61 | Faster than conventional | Lower yield, requires ultrasound equipment |

Detailed Research Findings and Notes

- The PPE-mediated method is particularly notable for avoiding toxic reagents like POCl3 or SOCl2, which are commonly used in traditional methods but pose environmental and safety concerns.

- Solid-phase grinding with phosphorus pentachloride offers a green chemistry approach with minimal solvent use and high efficiency, suitable for scale-up.

- Microwave and ultrasound methods provide rapid synthesis routes but may require specialized equipment and careful optimization to avoid byproduct formation.

- The choice of method depends on factors such as available equipment, desired scale, environmental considerations, and required purity/yield.

Q & A

Q. Structural Characterization :

- X-ray Crystallography : Resolves bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles between thiadiazole and substituents (e.g., 21.5° for phenoxymethyl analogs) .

- NMR Spectroscopy : NMR peaks at δ 2.5–3.0 ppm (propoxymethyl CH) and δ 6.8–7.5 ppm (amine protons) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 189 [M+H]) validate the molecular formula (CHNOS) .

How should researchers design biological assays to evaluate the bioactivity of this compound?

Q. Experimental Design :

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition : Screen for acetylcholinesterase or urease inhibition at 0.1–100 µM concentrations .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC values .

How can contradictions in reported biological activities of thiadiazole derivatives be resolved?

Q. Data Contradiction Analysis :

- Purity Validation : Re-test compounds with conflicting results using HPLC (>99% purity) to exclude impurities as confounding factors .

- Structural Analog Comparison : Synthesize derivatives with systematic substitutions (e.g., replacing propoxymethyl with methoxymethyl) to isolate structure-activity relationships .

- Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

What reaction parameters are critical for optimizing the yield of this compound?

Q. Reaction Optimization :

- Catalysts : POCl or HSO accelerates cyclization; molar ratios of 1:1.2 (acid:thiosemicarbazide) are optimal .

- Solvent : Ethanol or DMF improves solubility of intermediates, reducing side-product formation .

- Temperature : Reflux at 80–100°C ensures complete cyclization without thermal degradation .

- Workup : Neutralization with NHOH precipitates the product, followed by recrystallization in acetone/water (2:1 v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。